rac-3-Octadecylthio-2-methoxypropyl phosphocholine
CAS No.: 103304-65-0
Cat. No.: VC17160261
Molecular Formula: C27H58NO5PS
Molecular Weight: 539.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103304-65-0 |
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Molecular Formula | C27H58NO5PS |
Molecular Weight | 539.8 g/mol |
IUPAC Name | (2-methoxy-3-octadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C27H58NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35-26-27(31-5)25-33-34(29,30)32-23-22-28(2,3)4/h27H,6-26H2,1-5H3 |
Standard InChI Key | MRBWTOADIJUJQN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Introduction
rac-3-Octadecylthio-2-methoxypropyl phosphocholine is a synthetic compound with potential applications in biomedical research, particularly in the fields of neurology, cancer biology, and proteomics. This compound is characterized by its unique molecular structure, which includes a phosphocholine head group and an octadecylthio alkyl chain, making it suitable for various biochemical interactions.
Synthetic Routes
The synthesis of this compound involves several key steps:
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Formation of the Amide Bond: Octadecanoic acid reacts with a suitable amine to form octadecanamide.
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Methoxylation: The intermediate product undergoes methoxylation to introduce the methoxy group.
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Phosphocholine Addition: Finally, the phosphocholine group is attached to the methoxylated intermediate.
Industrial Production
For large-scale production, industrial methods utilize optimized reaction conditions to ensure high yield and purity. Techniques such as automated reactors and continuous flow systems are employed to enhance efficiency.
Mechanism of Action
The biological activity of rac-3-Octadecylthio-2-methoxypropyl phosphocholine is primarily linked to its ability to modulate cellular signaling pathways. It interacts with enzymes and receptors, influencing processes such as:
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Protein Kinase C (PKC) inhibition, which plays a role in cell growth, differentiation, and apoptosis.
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Modulation of lipid bilayer dynamics due to its amphiphilic nature.
These properties make it a candidate for studying cancer cell proliferation and other pathological conditions.
Neurology
The compound has been explored for its effects on neuronal signaling pathways, particularly those involving choline transporters and acetylcholine metabolism.
Cancer Biology
Its inhibitory effects on PKC have been investigated for potential anticancer applications, particularly in targeting neoplastic cell growth.
Proteomics
Due to its phosphocholine group, it is used in studies involving membrane proteins and lipid interactions.
Comparison with Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
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rac-3-Octadecylthio-2-methoxypropyl phosphocholine | 554.74 | Contains sulfur in the alkyl chain | |
rac-3-Octadecanamido-2-methoxypropanol phosphocholine | 536.73 | Lacks sulfur; amide group present | |
rac-3-Octadecanamido-2-ethoxypropanol phosphocholine | 550.8 | Contains ethoxy instead of methoxy group |
The unique sulfur atom in the alkyl chain of rac-3-Octadecylthio-2-methoxypropyl phosphocholine contributes to its distinct biological activities compared to related compounds.
Future Directions
Research into rac-3-Octadecylthio-2-methoxypropyl phosphocholine continues to expand due to its versatility in biomedical applications:
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Drug Development: Further studies on its PKC inhibitory effects could lead to novel anticancer therapies.
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Membrane Biophysics: Its amphiphilic nature makes it ideal for studying lipid-protein interactions.
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Neurological Disorders: Exploration of its impact on choline transporters could provide insights into neurodegenerative diseases.
This compound’s unique structure and properties make it a valuable tool for advancing scientific understanding across multiple disciplines.
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